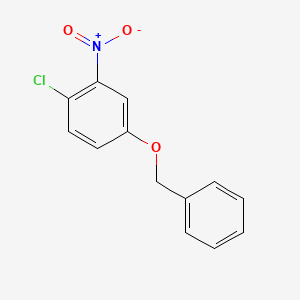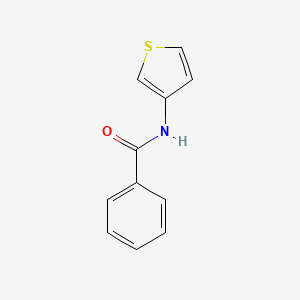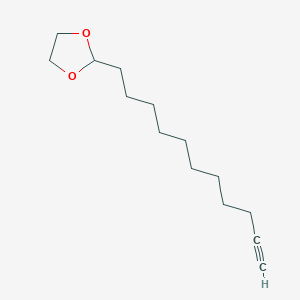
1,3-Dioxolane, 2-(10-undecynyl)-
Descripción general
Descripción
“1,3-Dioxolane, 2-(10-undecynyl)-” is a chemical compound with the molecular formula C14H24O2 . It is a type of 1,3-dioxolane, which is a class of organic compounds containing a 1,3-dioxolane ring .
Synthesis Analysis
The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols . The cationic ring-opening copolymerization of 5-membered cyclic acetal (1,3-dioxolane) with L-lactide (LA) can afford polylactide containing acetal units .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane compounds typically involves a 5-membered ring containing two oxygen atoms and three carbon atoms . The specific structure of “1,3-Dioxolane, 2-(10-undecynyl)-” would include an undecynyl group attached to the 2-position of the dioxolane ring .
Chemical Reactions Analysis
1,3-Dioxolanes can undergo a variety of chemical reactions. For instance, they can be used as a solvent and as a co-monomer in polyacetals . They can also undergo cationic ring-opening polymerization .
Physical And Chemical Properties Analysis
1,3-Dioxolane is a colorless liquid with a molecular weight of 74.08 g/mol. It has a density of 1.06 g/cm³, a melting point of -95 °C, and a boiling point of 75 °C . The specific physical and chemical properties of “1,3-Dioxolane, 2-(10-undecynyl)-” may vary based on its molecular structure .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research and development involving 1,3-dioxolane compounds could include exploring their potential uses in various applications, such as in the synthesis of new polymers or as solvents . Further studies could also investigate the properties and potential applications of specific 1,3-dioxolane compounds, such as “1,3-Dioxolane, 2-(10-undecynyl)-”.
Propiedades
IUPAC Name |
2-undec-10-ynyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h1,14H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWQQAAQUWTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCC1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453901 | |
| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane, 2-(10-undecynyl)- | |
CAS RN |
79918-85-7 | |
| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




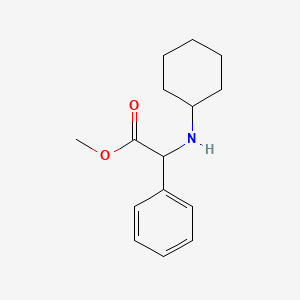
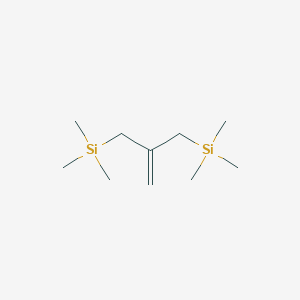
![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)
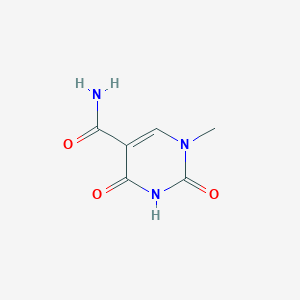

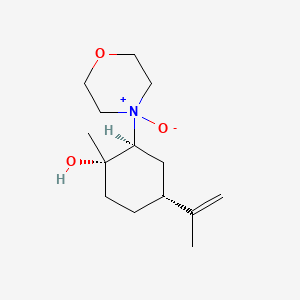
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)
